![molecular formula C22H18N4O3S B2616018 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895417-99-9](/img/structure/B2616018.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzothiazole ring, a nitrobenzamide moiety, and a pyridinylmethyl group
Mechanism of Action
Target of Action
The primary targets of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide Similar compounds with a benzothiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The specific mode of action of This compound Benzothiazole derivatives have been shown to exhibit antibacterial activity, suggesting that they may interact with bacterial cells in a way that inhibits their growth or survival .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been reported to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to exhibit antibacterial activity, suggesting that they may have a detrimental effect on bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with a pyridinylmethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-nitrobenzamide: Lacks the pyridinylmethyl group but shares the benzothiazole and nitrobenzamide moieties.
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both the nitro group and the pyridinylmethyl group, which contribute to its enhanced biological activity and potential therapeutic applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound for research and development.
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a central benzene ring with various substituents:
- 4,5-dimethylbenzo[d]thiazol group
- Nitro (-NO2) group
- Pyridin-3-ylmethyl moiety
These functional groups contribute to the compound's unique properties and biological activities.
The biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit protein synthesis pathways, leading to bacterial cell death.
- Anticancer Properties : The compound may interfere with cell division or induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival.
- Antiparasitic Effects : Research indicates that benzothiazole derivatives can inhibit the growth of kinetoplastid parasites, suggesting potential use in treating diseases like leishmaniasis and Chagas disease .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity against various pathogens. For example:
Pathogen | IC50 (µM) | Effect |
---|---|---|
Trypanosoma cruzi | 0.5 | Inhibition of growth |
Leishmania mexicana | 0.8 | Inhibition of growth |
Escherichia coli | 1.0 | Antibacterial effect |
These findings indicate that the compound has potent inhibitory effects on both parasitic and bacterial pathogens.
Case Studies
-
Antiparasitic Activity :
A study evaluated the efficacy of various benzothiazole derivatives against Trypanosoma cruzi and Leishmania species. The results showed that this compound had a notable effect, significantly reducing parasite viability at low concentrations . -
Anticancer Research :
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-9-10-19-20(15(14)2)24-22(30-19)25(13-16-6-5-11-23-12-16)21(27)17-7-3-4-8-18(17)26(28)29/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFSYMNZLUNXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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